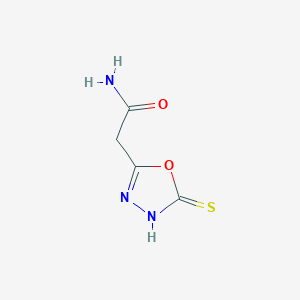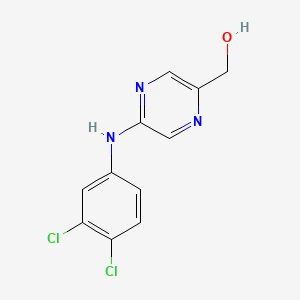
EINECS 256-193-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 256-193-9 is a quaternary ammonium compound with the molecular formula C12H24ClNO2. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a diethylmethylammonium group and a 2-methyl-1-oxoallyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 256-193-9 typically involves a multi-step process:
Reaction of Diethylmethylamine with 2-Methyl-1-oxoallyl Chloride: This step involves the nucleophilic substitution reaction between diethylmethylamine and 2-methyl-1-oxoallyl chloride to form an intermediate.
Reaction with Ethylene Oxide: The intermediate is then reacted with ethylene oxide under controlled conditions to introduce the oxyethyl group.
Quaternization with Methyl Chloride: Finally, the product is quaternized with methyl chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 256-193-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. Reactions are conducted under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, cyanide ions, or alkoxide ions can be used. Reactions are performed in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: Substituted ammonium compounds with different functional groups replacing the chloride ion.
Applications De Recherche Scientifique
EINECS 256-193-9 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of surfactants, disinfectants, and antistatic agents.
Mécanisme D'action
The mechanism of action of EINECS 256-193-9 involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. Additionally, it can interact with proteins, altering their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Dimethylbenzyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Trimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
Uniqueness
EINECS 256-193-9 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
45117-80-4 |
|---|---|
Formule moléculaire |
C11H22ClNO2 |
Poids moléculaire |
235.75 g/mol |
Nom IUPAC |
diethyl-methyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H22NO2.ClH/c1-6-12(5,7-2)8-9-14-11(13)10(3)4;/h3,6-9H2,1-2,4-5H3;1H/q+1;/p-1 |
Clé InChI |
NDCAQOIUIIGHEU-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)CCOC(=O)C(=C)C.[Cl-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
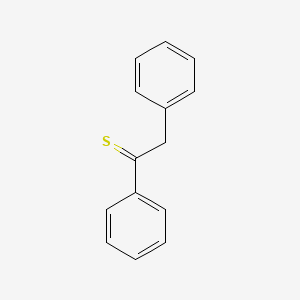
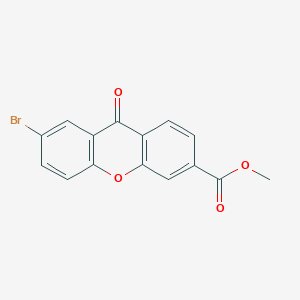
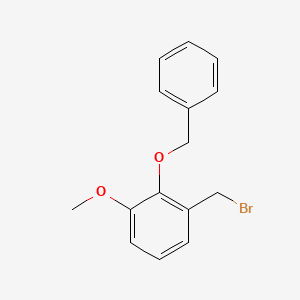
![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}acetamide](/img/structure/B8578092.png)

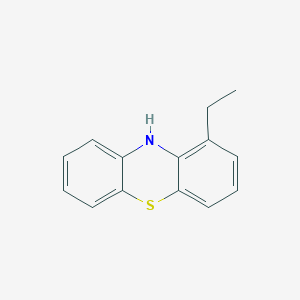
![2-[(5-Methyl-1H-pyrrol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8578105.png)
![1-Ethyl-2-methyl-5,6-diphenyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B8578112.png)
